molecular formula C12H11ClN2O B8012347 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine

Cat. No.: B8012347
M. Wt: 234.68 g/mol
InChI Key: PUPBSOOUDJKCNL-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a 3-methoxyphenyl group at the 6-position, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminopyridine: Similar structure but lacks the 3-methoxyphenyl group.

    6-(3-Methoxyphenyl)pyridin-4-amine: Similar structure but lacks the chlorine atom at the 2-position.

    2-Chloro-6-phenylpyridin-4-amine: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine is unique due to the presence of both the chlorine atom and the 3-methoxyphenyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

2-chloro-6-(3-methoxyphenyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-10-4-2-3-8(5-10)11-6-9(14)7-12(13)15-11/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBSOOUDJKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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